molecular formula C23H21ClN2O6S B5969106 methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Katalognummer: B5969106
Molekulargewicht: 488.9 g/mol
InChI-Schlüssel: JTVBFMABHFXIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as CM-352, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the proteasome, a cellular complex responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in many cellular processes, including cell cycle regulation, DNA repair, and immune response. Dysregulation of the proteasome has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Wirkmechanismus

Methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the proteasome by binding to the catalytic subunit of the complex. This binding prevents the proteasome from degrading intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation triggers a cascade of cellular events, including the activation of stress response pathways and the induction of apoptosis, a programmed cell death process. The inhibition of the proteasome by this compound has been shown to have a selective effect on cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of immune response. This compound has also been shown to enhance the cytotoxicity of various chemotherapeutic agents, such as bortezomib and doxorubicin. In addition, this compound has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential as a treatment for neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility and stability can be challenging, requiring the use of specialized solvents and storage conditions. In addition, the proteasome is a complex and dynamic cellular machinery, and its inhibition by this compound can lead to off-target effects and compensatory mechanisms.

Zukünftige Richtungen

The potential therapeutic applications of methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate are vast, and several areas of future research can be identified. These include the optimization of the synthesis method and the development of analogs with improved pharmacological properties. The identification of biomarkers for patient selection and monitoring of treatment response is also a promising area of research. In addition, the combination of this compound with other therapeutic modalities, such as immunotherapy and gene therapy, is an exciting avenue for investigation. Finally, the elucidation of the molecular mechanisms underlying the selectivity and efficacy of this compound can provide valuable insights into the biology of the proteasome and its role in disease.

Synthesemethoden

The synthesis of methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves several steps, including the protection of the amino and carboxylic acid functionalities, coupling of the protected amino acid with the protected benzoic acid, and deprotection of the resulting intermediate. The final product is obtained by methylation of the amino group. The synthesis of this compound has been reported in several publications, including a patent by Celgene Corporation (US 2007/0036682 A1).

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been studied extensively in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to suppress the activity of immune cells involved in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential as a radiosensitizer, a compound that enhances the effectiveness of radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-31-21-13-12-16(14-19(21)24)26(33(29,30)17-8-4-3-5-9-17)15-22(27)25-20-11-7-6-10-18(20)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBFMABHFXIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.